

RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RGFP966

Cat. No.: B591150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, chemical properties, mechanism of action, and experimental evaluation of **RGFP966**, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).

Discovery and Development

RGFP966 emerged from research efforts focused on developing selective inhibitors for individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC inhibitors.^[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site.^{[1][2]} The development of this class, including the well-known inhibitor Entinostat (MS-275), paved the way for analogues with refined selectivity.^[1] **RGFP966** was identified as a highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate the specific biological roles of this enzyme and a lead compound for therapeutic development.^{[1][3]}

Chemical and Physical Properties

RGFP966 is a synthetic, small-molecule compound. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(2E)-N-(2-Amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide	[4]
Molecular Formula	C ₂₁ H ₁₉ FN ₄ O	[5]
Molecular Weight	362.4 g/mol	[5]
CAS Number	1357389-11-7	[5]
Appearance	Solid	[5]
Purity	≥98%	[4]
Solubility	Soluble in DMSO (e.g., to 67 mg/mL or 100 mM)	[6]
Canonical SMILES	C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N	[4]
Storage Conditions	Store solid form desiccated at or below -20°C. Solid form is stable for at least 12 months.	[5]

Mechanism of Action

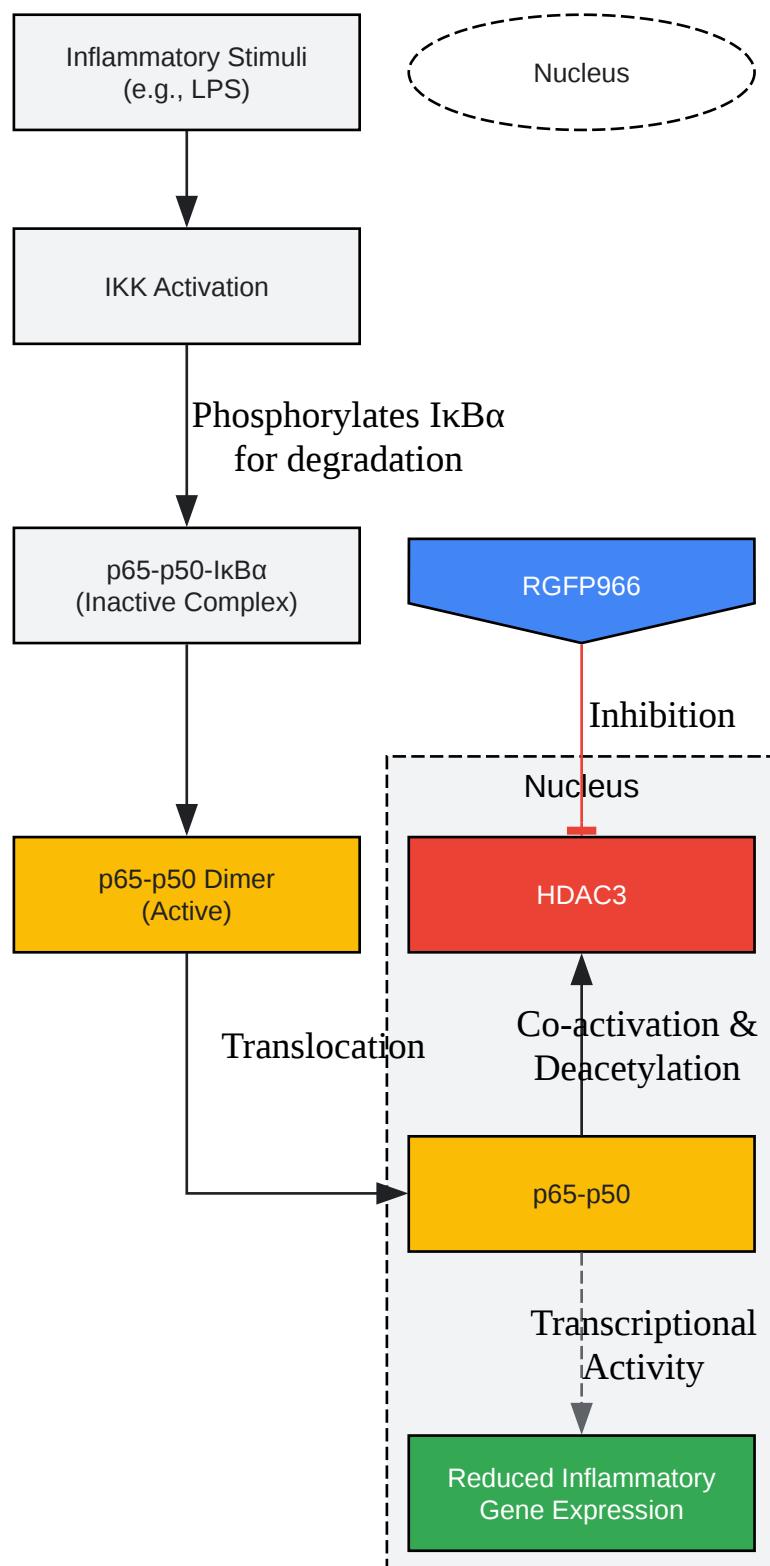
RGFP966 is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is characterized by a slow-on/slow-off binding kinetic.[5][7]

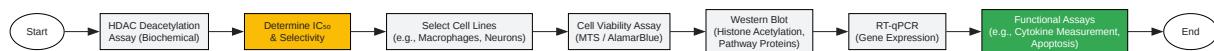
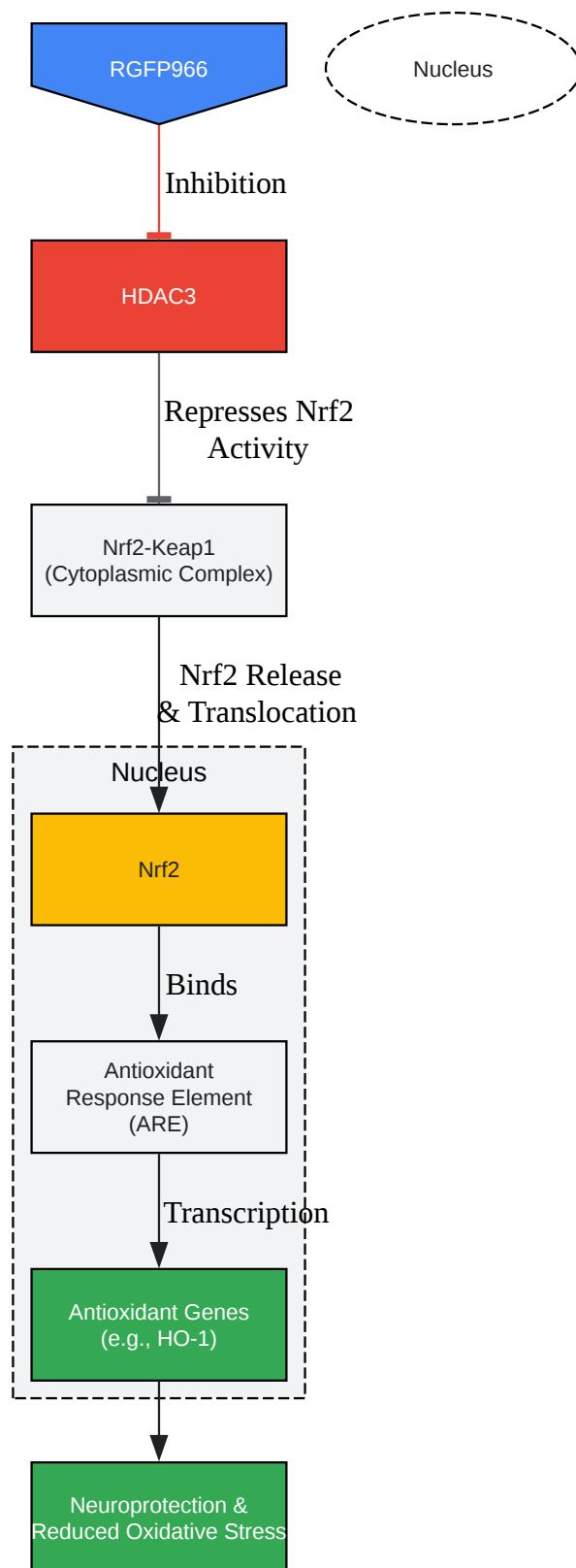
In Vitro Inhibitory Activity

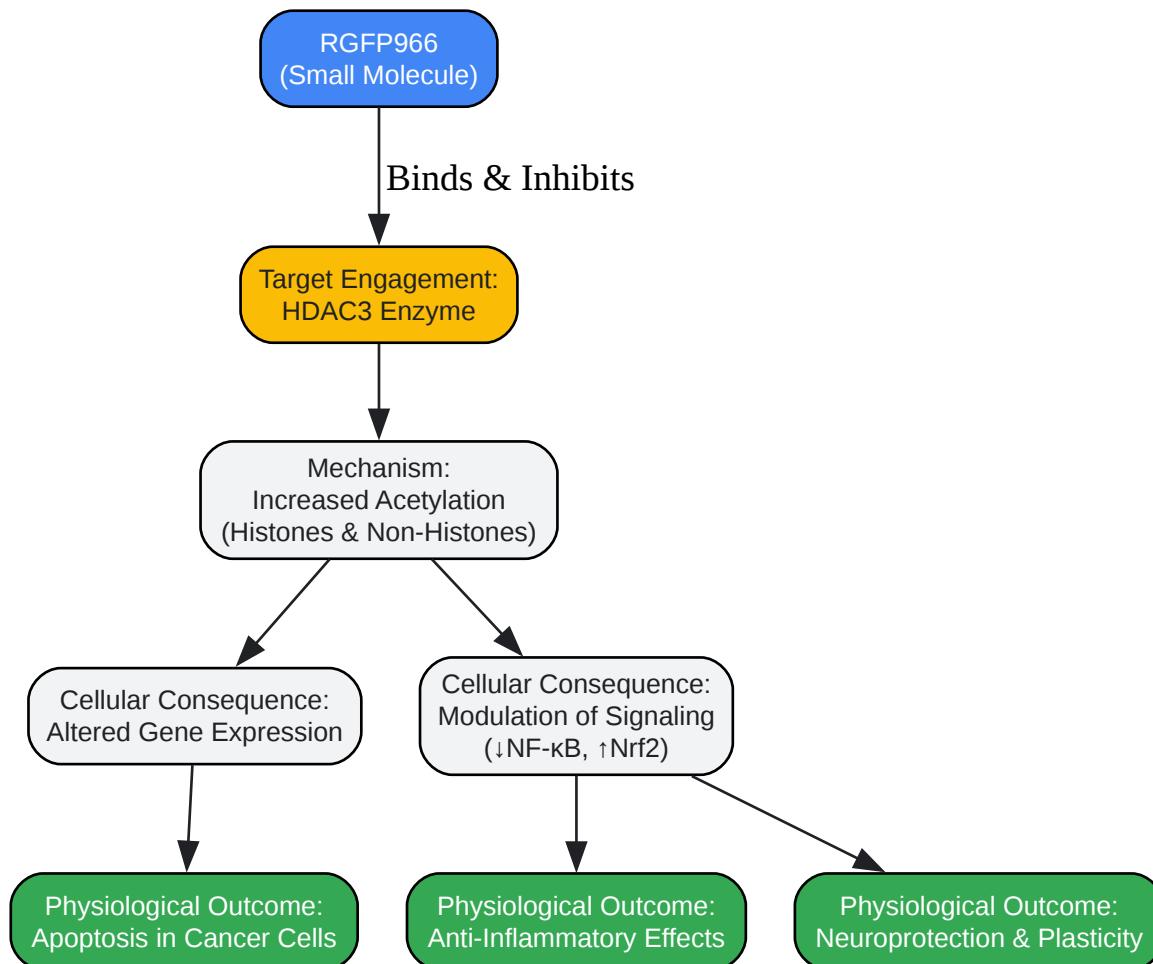
RGFP966 shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while significant, may be more modest under certain assay conditions, with some inhibitory activity against HDAC1 and HDAC2.[8][9]

Enzyme	IC ₅₀ Value	Notes	Reference(s)
HDAC3	80 nM (0.08 μM)	Consistently reported value in cell-free, substrate-dependent biochemical assays.	[4][5][7]
HDAC1	>15 μM / 4.42 μM / 5.6 μM	Reported as having no effective inhibition up to 15 μM. Other studies report micromolar inhibition, suggesting ~3-5 fold selectivity for HDAC3 over HDAC1.	[7][9]
HDAC2	>15 μM / 6.8 μM / 9.7 μM	Reported as having no effective inhibition up to 15 μM. Other studies report micromolar inhibition.	[7][9]
HDAC8	>15 μM / >100 μM	No significant inhibition observed.	[9]

Cellular Effects and Signaling Pathways


By inhibiting HDAC3, **RGFP966** prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a variety of downstream cellular effects.



- Histone Acetylation: Treatment of cells with **RGFP966** leads to increased acetylation of specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin structure and gene expression.[5][7]
- Anti-proliferative and Pro-apoptotic Effects: In cancer cell lines, such as cutaneous T cell lymphoma (CTCL), **RGFP966** decreases cell growth by inducing apoptosis, an effect associated with DNA damage and impaired S phase progression.[5][7]


- Anti-inflammatory Effects: **RGFP966** demonstrates anti-inflammatory properties by modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory genes like IL-1 β , IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10. [11][12]
- Neuroprotection and Neuroplasticity: The compound is blood-brain barrier penetrant and has been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and cortical plasticity.[13]

Two critical signaling pathways modulated by **RGFP966** are the NF- κ B and Nrf2 pathways.

HDAC3 is known to deacetylate the p65 subunit of NF- κ B, a key step for its transcriptional activation. **RGFP966** inhibits this process. Interestingly, it reduces the transcriptional activity of NF- κ B p65 without altering the overall acetylation status of the p65 protein itself, suggesting it may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a reduction in the expression of NF- κ B target inflammatory genes.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. RGFP 966 | Class I HDACs | Tocris Bioscience [\[tocris.com\]](http://tocris.com)
- 5. bpsbioscience.com [bpsbioscience.com]

- 6. RGFP966 (E-isomer) | HDAC | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGFP966 | HDAC | TargetMol [targetmol.com]
- 12. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591150#rgfp966-discovery-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com